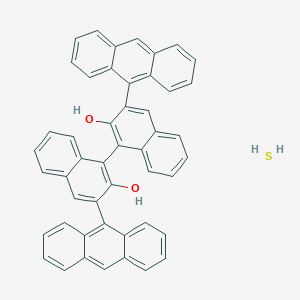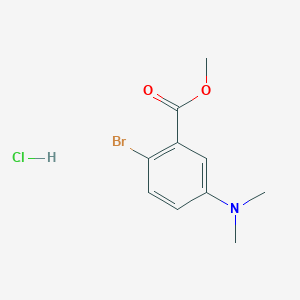
5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including condensation reactions between 2-methylbenzoic acid and cyclohexylamine , followed by sulfonation using sulfuric acid or other sulfonating agents. The yield, purity, and scalability of these methods have been investigated .
Molecular Structure Analysis
The molecular structure of 5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid reveals a benzoic acid core with a cyclohexylsulfamoyl group attached at the 5-position. The cyclohexyl ring provides steric bulk, affecting the compound’s reactivity and binding interactions. Researchers have employed techniques such as X-ray crystallography and NMR spectroscopy to elucidate its precise structure .
Chemical Reactions Analysis
This compound participates in various chemical reactions. Notably, it can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfamoyl group. Additionally, it may react with nucleophiles, forming amide or ester derivatives. Researchers have explored its reactivity in the context of drug design and prodrug development .
Applications De Recherche Scientifique
5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid, also known as methazolamide, is a compound with a sulfonamide functional group. It has garnered attention due to its intriguing properties and potential applications. Let’s explore its various fields of use:
Medicinal Applications
Anticonvulsant Properties: Research suggests that methazolamide exhibits anticonvulsant effects. It may be useful in treating certain types of seizures, although further studies are needed to establish its efficacy.
Agricultural and Environmental Applications
Plant Growth Regulation: Methazolamide has been investigated for its impact on plant growth. It may influence root development, nutrient uptake, and stress tolerance. Researchers explore its potential as a growth regulator in agriculture.
Soil Remediation: Due to its sulfonamide moiety, methazolamide could play a role in soil remediation. It might enhance microbial activity, aiding in the breakdown of organic pollutants. Its application in contaminated soil cleanup warrants further investigation.
Industrial and Material Science
Corrosion Inhibition: Methazolamide’s chemical structure suggests it could serve as a corrosion inhibitor for metals. Researchers study its effectiveness in protecting metal surfaces from degradation caused by aggressive environments.
Polymer Modification: In material science, methazolamide might find applications as a modifier for polymers. Its functional groups could enhance polymer properties, such as mechanical strength or thermal stability.
Conclusion and Future Prospects
Methazolamide’s versatility extends beyond its medicinal use. As we continue to explore its properties, we may uncover novel applications in fields like agriculture, environmental science, and materials engineering. Researchers should investigate its safety, efficacy, and scalability to unlock its full potential.
For more in-depth information, you can refer to the following sources:
Mécanisme D'action
The biological activity of 5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid remains an area of interest. It is believed to interact with specific enzymes or receptors due to its sulfonamide moiety. Investigations into its potential as an anti-inflammatory agent, carbonic anhydrase inhibitor, or other therapeutic roles are ongoing .
Safety and Hazards
Propriétés
IUPAC Name |
5-(cyclohexylsulfamoyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10-7-8-12(9-13(10)14(16)17)20(18,19)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEHYZPROBRWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2640333.png)


![6-[5-(2-Benzylsulfanylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2640338.png)

![1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2640340.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2640343.png)
![2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B2640344.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)

![1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2640351.png)